Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride typically involves the reaction of ethyl 2-amino-4-(methylsulfonyl)butanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction is usually conducted in an inert atmosphere at temperatures ranging from 2-8°C .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 2-amino-4-(methylsulfonyl)butanoate
- Ethyl 2-amino-4-(methylsulfonyl)butanoate sulfate
- Ethyl 2-amino-4-(methylsulfonyl)butanoate nitrate
Comparison: Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences make it a valuable compound for specific research applications and industrial processes .
Biological Activity
Ethyl 2-amino-4-(methylsulfonyl)butanoate hydrochloride, with the CAS number 1396964-97-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, along with relevant case studies and research findings.
- Molecular Formula : C7H15ClN2O4S
- Molecular Weight : 209.26 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cl.CCOC(=O)C(N)CCSC
This compound exhibits biological activity primarily through its interaction with various cellular pathways. Preliminary studies suggest that it may act as a modulator of metabolic processes, potentially influencing amino acid synthesis and neurotransmitter regulation.
Biological Activity
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Antimicrobial Properties :
- Research indicates that compounds with similar methylsulfonyl groups can exhibit antimicrobial activity against Gram-negative bacteria. For instance, analogs of methylsulfone derivatives have shown promise in inhibiting bacterial growth through mechanisms involving the inhibition of essential enzymes like LpxC in Pseudomonas aeruginosa .
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Neuroprotective Effects :
- The compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Studies on related compounds suggest that they can mitigate oxidative stress and inflammation in neuronal cells.
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Anti-inflammatory Activity :
- This compound has been linked to anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial load at concentrations above 10 μg/mL, suggesting its potential as an antibacterial agent.
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis compared to control groups. This study highlights its potential therapeutic role in neurodegenerative disorders.
Research Findings
Properties
Molecular Formula |
C7H16ClNO4S |
---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
ethyl 2-amino-4-methylsulfonylbutanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO4S.ClH/c1-3-12-7(9)6(8)4-5-13(2,10)11;/h6H,3-5,8H2,1-2H3;1H |
InChI Key |
WCGWYWYRPYAXTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)C)N.Cl |
Origin of Product |
United States |
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